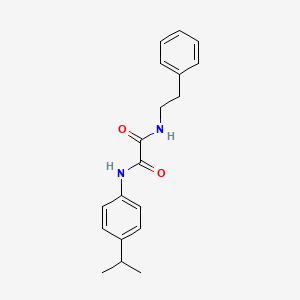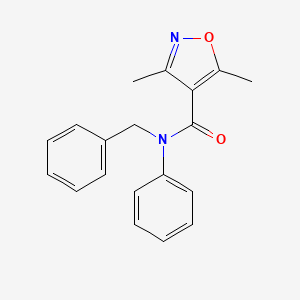![molecular formula C15H16N2O5S B4773356 N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B4773356.png)
N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide
説明
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBS is a sulfamide derivative that contains a benzodioxole group, which makes it a unique and interesting molecule. In
作用機序
The mechanism of action of N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide is multifaceted and depends on the specific application. In the case of its use as a fluorescent probe, the mechanism involves the coordination of metal ions to the benzodioxole group, which results in a change in the fluorescence emission of N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide.
In the case of its use as an anticancer agent, the mechanism involves the inhibition of tubulin polymerization. N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide binds to the colchicine binding site of tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide has been shown to have antibacterial and antifungal activity. It has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase.
実験室実験の利点と制限
One of the advantages of using N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide in lab experiments is its unique structure, which makes it a useful tool for studying various biological processes. Its fluorescent properties make it a useful probe for detecting metal ions, while its anticancer activity makes it a potential candidate for drug development.
However, one of the limitations of using N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
将来の方向性
There are several future directions for the research on N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide. One area of interest is the development of N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide-based fluorescent probes for detecting other metal ions. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the compound.
In addition, further studies are needed to evaluate the potential of N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide as an anticancer agent and to determine its mechanism of action in more detail. Finally, the toxicity and side effects of N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide need to be carefully evaluated to determine its safety for use in clinical settings.
科学的研究の応用
N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for detecting metal ions. N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide exhibits strong fluorescence emission in the presence of certain metal ions, such as copper and iron. This property makes it a useful tool for detecting metal ions in biological systems.
Another area of research is the use of N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide as a potential anticancer agent. Studies have shown that N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide inhibits the growth of cancer cells in vitro and in vivo. The mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
特性
IUPAC Name |
5-[4-(dimethylsulfamoylamino)phenoxy]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17(2)23(18,19)16-11-3-5-12(6-4-11)22-13-7-8-14-15(9-13)21-10-20-14/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKMIGHRFKBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-benzo[3,4-d]1,3-dioxolen-5-yloxy)phenyl)[(dimethylamino)sulfonyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4773273.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4773287.png)
![N-(4-methoxyphenyl)-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4773297.png)
![propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)


![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)

![[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4773332.png)
![3-[(4-bromobenzyl)thio]-4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazole](/img/structure/B4773340.png)
![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4773352.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)
![4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4773365.png)
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4773385.png)